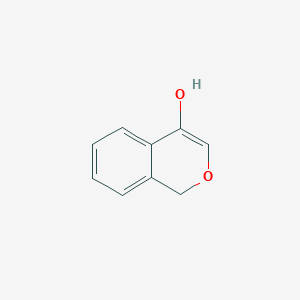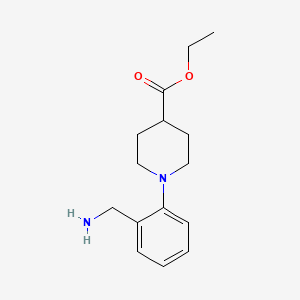
Cis-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl acetate is a chemical compound with the molecular formula C12H14O4 and a molecular weight of 222.09 g/mol. This compound is a derivative of naphthalene, featuring hydroxyl groups at the 6th and 7th positions and an acetate group attached to the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cis-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl acetate typically involves the following steps:
Starting Material: The synthesis begins with naphthalene or its derivatives as the starting material.
Hydroxylation: The naphthalene derivative undergoes hydroxylation to introduce hydroxyl groups at the 6th and 7th positions. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Acetylation: The hydroxylated compound is then acetylated to introduce the acetate group at the 1st position. This step is typically performed using acetic anhydride (Ac2O) in the presence of a catalyst such as pyridine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also encouraged to enhance sustainability.
Analyse Chemischer Reaktionen
Types of Reactions: Cis-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form carboxylic acids or ketones.
Reduction: The compound can be reduced to remove the hydroxyl groups, resulting in a different structural isomer.
Substitution: The acetate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), osmium tetroxide (OsO4), and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or Grignard reagents for alkyl substitution are commonly employed.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Hydrogenated derivatives or structural isomers.
Substitution: Halogenated compounds or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Cis-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs or as an intermediate in pharmaceutical synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Cis-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl acetate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Cis-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl acetate is structurally similar to other naphthalene derivatives, such as:
Naphthalene-1,4-dicarboxylic acid
Naphthalene-1,5-dicarboxylic acid
Naphthalene-1,8-dicarboxylic acid
These compounds share the naphthalene core but differ in the position and type of functional groups attached. This compound is unique due to its specific hydroxylation pattern and acetate group, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
98235-76-8 |
|---|---|
Molekularformel |
C12H14O4 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
[(6R,7S)-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl] acetate |
InChI |
InChI=1S/C12H14O4/c1-7(13)16-12-4-2-3-8-5-10(14)11(15)6-9(8)12/h2-4,10-11,14-15H,5-6H2,1H3/t10-,11+/m1/s1 |
InChI-Schlüssel |
KJHALSUYGSKPQA-MNOVXSKESA-N |
SMILES |
CC(=O)OC1=CC=CC2=C1CC(C(C2)O)O |
Isomerische SMILES |
CC(=O)OC1=CC=CC2=C1C[C@@H]([C@@H](C2)O)O |
Kanonische SMILES |
CC(=O)OC1=CC=CC2=C1CC(C(C2)O)O |
Key on ui other cas no. |
98235-76-8 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol](/img/structure/B1499474.png)








![3-Bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1499489.png)


